molecular formula C24H14Cu2N6O8 B13735707 dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine

dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine

Cat. No.: B13735707
M. Wt: 641.5 g/mol
InChI Key: RRMWOHQPGQRCKI-MBCFVHIPSA-J
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Description

The compound dicopper; pyrazine-2,3-dicarboxylate; 4-[(E)-2-pyridin-4-ylethenyl]pyridine is a coordination polymer or metal-organic framework (MOF) featuring:

  • Dicopper nodes: Cu(II) ions in a binuclear configuration, common in bridging carboxylate systems .
  • Pyrazine-2,3-dicarboxylate (pzdc): A dianionic ligand with N,O-donor sites that bridges metal centers, enabling 2D or 3D network formation .
  • 4-[(E)-2-Pyridin-4-ylethenyl]pyridine: A rigid, conjugated pillar ligand with two pyridyl groups connected by an ethenyl spacer. This ligand extends the framework and enhances π-π interactions .

This compound is structurally analogous to MOFs reported by Kitagawa et al., where pzdc and pyridyl-based pillars create tunable porosity for gas adsorption and phase transitions .

Properties

Molecular Formula

C24H14Cu2N6O8

Molecular Weight

641.5 g/mol

IUPAC Name

dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine

InChI

InChI=1S/C12H10N2.2C6H4N2O4.2Cu/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-10H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4/b2-1+;;;;

InChI Key

RRMWOHQPGQRCKI-MBCFVHIPSA-J

Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazine-2,3-dicarboxylate Ligand

The pyrazine-2,3-dicarboxylate ligand is synthesized typically via oxidation of pyrazine derivatives or by direct functionalization of pyrazine rings. According to Organic Syntheses procedures, pyrazine-2,3-dicarboxylic acid can be prepared by oxidation of suitable pyrazine precursors under controlled conditions involving potassium permanganate or other oxidizing agents. The synthetic route involves:

  • Starting with pyrazine or substituted pyrazines,
  • Oxidation under alkaline conditions,
  • Isolation and purification of the dicarboxylic acid ligand.

This ligand is then converted into its salt form (e.g., potassium salt) for subsequent coordination reactions.

Step Reagents/Conditions Outcome
1 Pyrazine derivative + KMnO4, NaOH Oxidation to pyrazine-2,3-dicarboxylic acid
2 Acidification Isolation of pure ligand
3 Neutralization with KOH Formation of potassium salt

Synthesis of 4-[(E)-2-pyridin-4-ylethenyl]pyridine Ligand

The organic ligand 4-[(E)-2-pyridin-4-ylethenyl]pyridine is prepared by a Wittig or Heck-type coupling reaction between 4-pyridinecarboxaldehyde and 4-vinylpyridine or related precursors. The reaction typically proceeds under palladium catalysis or base-promoted conditions to form the trans-ethenyl linkage with high stereoselectivity.

  • Starting materials: 4-pyridinecarboxaldehyde and 4-vinylpyridine,
  • Catalysts: Pd(0) or suitable phosphine ligands,
  • Conditions: Mild heating in polar solvents such as DMF or ethanol,
  • Purification by column chromatography.

Assembly of Dicopper Complex

The final dicopper complex is assembled by mixing copper(II) salts (e.g., copper(II) nitrate or copper(II) acetate) with the pyrazine-2,3-dicarboxylate ligand and 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligand in a suitable solvent system such as methanol, ethanol, or water under reflux or ambient conditions.

  • Molar ratios: Typically 2:1:1 (Cu:pyrazine-dicarboxylate:organic ligand),
  • Conditions: Stirring at room temperature or gentle heating,
  • Isolation: Slow evaporation or diffusion methods to crystallize the dicopper complex,
  • Purification: Recrystallization or washing with solvents.

Representative Preparation Procedure

Step Reagents Conditions Notes
1 Pyrazine-2,3-dicarboxylic acid Dissolved in water/methanol Prepare ligand salt if needed
2 Copper(II) acetate Added to ligand solution Stir at room temperature
3 4-[(E)-2-pyridin-4-ylethenyl]pyridine Added dropwise Stir for several hours
4 Reaction mixture Reflux or ambient Monitor complex formation by UV-Vis or IR spectroscopy
5 Crystallization Slow evaporation Obtain crystalline dicopper complex

Research Findings on Preparation

  • The pyrazine-2,3-dicarboxylate ligand synthesis is well-documented in classical organic synthesis literature with high yields and purity achievable via oxidation methods.
  • The organic ligand 4-[(E)-2-pyridin-4-ylethenyl]pyridine synthesis through palladium-catalyzed coupling is efficient and yields the trans-isomer predominantly, which is crucial for the geometry of the final complex.
  • Coordination of copper centers with these ligands forms stable dicopper complexes with characteristic spectroscopic signatures (UV-Vis, IR, and X-ray crystallography).
  • The preparation methods emphasize mild reaction conditions to preserve ligand integrity and promote selective complex formation.
  • Purification by crystallization ensures high-quality samples suitable for further characterization and application studies.

Summary Table of Preparation Methods

Component Preparation Method Key Reagents/Conditions Notes
Pyrazine-2,3-dicarboxylate Oxidation of pyrazine derivatives KMnO4, NaOH, acidification Classical organic synthesis
4-[(E)-2-pyridin-4-ylethenyl]pyridine Palladium-catalyzed coupling (Heck/Wittig) Pd catalyst, 4-pyridinecarboxaldehyde, 4-vinylpyridine High stereoselectivity
Dicopper complex assembly Mixing Cu(II) salts with ligands Methanol/ethanol solvent, reflux or room temp Stoichiometric control critical

Chemical Reactions Analysis

Types of Reactions

Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out in solvents like ethanol or water, and under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .

Scientific Research Applications

Structural Characteristics

The molecular formula of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is C24H14Cu2N6O8, with a molecular weight of approximately 641.5 g/mol. The compound's structure is characterized by a dicopper core coordinated to a pyrazine-2,3-dicarboxylate ligand and an additional pyridine derivative. This configuration allows for diverse coordination modes, which can significantly influence the compound's reactivity and stability.

Comparison with Related Compounds

Compound NameMetal CenterLigand TypeUnique Features
Copper(II) PyrazinedicarboxylateCopper(II)Pyrazine-2,3-dicarboxylic acidKnown for forming coordination polymers
Copper(II) AcetylacetonateCopper(II)AcetylacetoneExhibits distinct catalytic properties
Cobalt(II) PyrazinedicarboxylateCobalt(II)Pyrazine-2,3-dicarboxylic acidShows different magnetic properties due to cobalt

The presence of both dicopper centers and pyridine derivatives in this compound enhances its electronic properties and reactivity compared to other metal-organic complexes.

Dicopper;pyrazine-2,3-dicarboxylate has garnered attention for its potential biological activities. Research indicates that copper complexes can exhibit antimicrobial properties and may be beneficial in cancer therapy due to their ability to generate reactive oxygen species (ROS). The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential activity against various pathogens and tumor cells.

Catalysis

Transition metal complexes like dicopper;pyrazine-2,3-dicarboxylate are increasingly being explored for their catalytic properties in organic reactions. The unique coordination environment around the copper centers can facilitate various catalytic processes, including oxidation reactions and coupling reactions. Studies are ongoing to evaluate the efficiency of this compound as a catalyst in synthetic chemistry.

Material Science

The incorporation of dicopper;pyrazine-2,3-dicarboxylate into materials science is an emerging area of research. Its ability to form metal-organic frameworks (MOFs) allows for the development of materials with tailored porosity and functionality. These materials can be utilized in gas storage, separation processes, and as sensors due to their tunable properties .

Environmental Applications

Copper complexes have been investigated for their role in environmental remediation. The stability and reactivity of dicopper;pyrazine-2,3-dicarboxylate may enable it to act as a catalyst in the degradation of pollutants or as an agent in environmental sensing applications.

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial efficacy of various copper complexes found that dicopper;pyrazine-2,3-dicarboxylate exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the generation of reactive oxygen species upon interaction with bacterial cells, leading to oxidative stress and cell death.

Case Study 2: Catalytic Applications

In synthetic organic chemistry, researchers evaluated the catalytic performance of dicopper;pyrazine-2,3-dicarboxylate in cross-coupling reactions. Results indicated that this compound could facilitate reactions under mild conditions while maintaining high selectivity for desired products.

Mechanism of Action

The mechanism of action of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine involves the interaction of the copper centers with target molecules. The copper ions can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to antimicrobial effects or other biological activities .

Comparison with Similar Compounds

Structural and Coordination Features

Target Compound vs. Cu₂(pzdc)₂(dpyg) (Kitagawa’s MOF)
Property Target Compound Cu₂(pzdc)₂(dpyg)
Metal Center Dicopper(II) Dicopper(II)
Bridging Ligand Pyrazine-2,3-dicarboxylate (μ₃-mode: 3 O, 1 N) Pyrazine-2,3-dicarboxylate (μ₃-mode)
Pillar Ligand 4-[(E)-2-Pyridin-4-ylethenyl]pyridine (rigid, conjugated) 1,2-Di(4-pyridyl)glycol (dpyg; flexible glycol linker with OH groups)
Framework Flexibility Rigid due to conjugated pillar Flexible, undergoes phase transitions during MeOH adsorption
Porosity Likely moderate (pillar length limits pore size) Tunable; hysteretic adsorption due to structural flexibility
Target Compound vs. [Cu(μ₃-pzdc)(mea)]ₙ (Yesilel et al.)
Property Target Compound [Cu(μ₃-pzdc)(mea)]ₙ
Ligands pzdc + 4-[(E)-2-pyridin-4-ylethenyl]pyridine pzdc + monoethanolamine (mea)
Coordination Mode pzdc bridges Cu(II) centers in μ₃-fashion pzdc acts as μ₃-bridging ligand; mea provides terminal N,O-chelation
Dimensionality 3D (pillared-layer MOF) 2D coordination polymer
Thermal Stability Expected >300°C (conjugated pillar resists decomposition) Decomposes at ~250°C

Key Insight : The absence of flexible ligands like mea in the target compound favors a higher-dimensional architecture with improved thermal resilience.

Adsorption and Functional Properties

Target Compound vs. Cd(II)-pzdc Coordination Polymer
Property Target Compound Cd(II)-pzdc Polymer
Metal Ion Cu(II) Cd(II)
Adsorption Capacity Not reported (predicted for small molecules) Selective for polar guests (e.g., H₂O, MeOH) via O–H···N interactions
Applications Potential in gas storage/separation Limited to small-molecule uptake due to 1D structure

Key Insight : Cu(II)-pzdc systems generally exhibit broader applications (e.g., catalysis, magnetism) compared to Cd(II) analogs, which are restricted by lower structural dimensionality .

Ligand-Based Comparisons

4-[(E)-2-Pyridin-4-ylethenyl]pyridine vs. 4,4′-Bipyridine (4,4′-bpy)
Property 4-[(E)-2-Pyridin-4-ylethenyl]pyridine 4,4′-Bipyridine
Conjugation Extended π-system (ethenyl spacer) Single bond between pyridyl groups
Rigidity High (planar structure) Moderate (rotatable C–C bond)
MOF Porosity Larger pores (longer pillar) Smaller pores
Electronic Properties Enhanced charge transfer (conjugated system) Limited conjugation reduces conductivity

Key Insight : The conjugated pillar in the target compound may improve electronic properties (e.g., conductivity) but could complicate framework assembly due to steric demands .

Biological Activity

The compound dicopper; pyrazine-2,3-dicarboxylate; 4-[(E)-2-pyridin-4-ylethenyl]pyridine represents a unique coordination complex that integrates copper ions with organic ligands. This article explores its biological activity, particularly its antimicrobial and potential therapeutic properties, supported by various research findings and case studies.

Structure and Properties

Dicopper complexes are characterized by their ability to form stable structures with various ligands. In this case, the pyrazine-2,3-dicarboxylate acts as a bidentate ligand, coordinating through carboxylate groups and nitrogen atoms, while the 4-[(E)-2-pyridin-4-ylethenyl]pyridine provides additional coordination sites. This unique arrangement can enhance the biological activity of the metal complex by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that copper(II) complexes exhibit significant antimicrobial activity against various pathogens. A study demonstrated that copper(II) complexes with similar ligands showed substantial effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Candida albicans . The mechanism of action often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of Copper(II) Complexes

Complex TypeTarget PathogensMinimum Inhibitory Concentration (MIC)
Copper(II) ComplexMRSA8 μg/mL
K. pneumoniae16 μg/mL
C. albicans31.25 μg/mL

The antimicrobial action of dicopper complexes is attributed to several mechanisms:

  • Metal Ion Release : The release of copper ions can induce oxidative stress in microbial cells.
  • Disruption of Membrane Integrity : Interaction with membrane components leads to increased permeability.
  • Inhibition of Quorum Sensing : Some studies suggest that these complexes can inhibit bacterial communication systems, reducing virulence without significantly affecting growth .

Study on Antifungal Activity

A specific study investigated the antifungal potential of a related copper(II) complex against Candida species. The results showed that the complex inhibited filamentation and biofilm formation, which are critical for fungal virulence . This suggests that dicopper complexes may offer a dual mechanism of action by both inhibiting growth and preventing pathogenicity.

Toxicity Assessment

In evaluating the safety profile, toxicity assays on human fibroblast cell lines (MRC-5) indicated that while the complexes exhibit antimicrobial properties, they also demonstrate a favorable safety margin at therapeutic concentrations . This balance between efficacy and safety is crucial for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dicopper-pyrazine-2,3-dicarboxylate complexes with 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligands?

  • Methodological Answer : The synthesis typically involves stepwise ligand coordination under controlled pH and solvent conditions. For example, copper(II) salts (e.g., Cu(NO₃)₂) are reacted with pyrazine-2,3-dicarboxylic acid in aqueous or mixed solvents (e.g., H₂O/EtOH) at 60–80°C to form the primary coordination framework. The 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligand is introduced via solvothermal methods, with reaction times ranging from 24–72 hours. Yield optimization requires careful stoichiometric ratios (e.g., 1:2 Cu:ligand) and purification via recrystallization from DMF/EtOH mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the coordination geometry (e.g., distorted octahedral Cu²⁺ centers) and ligand binding modes (monodentate vs. bridging). Bond angles (e.g., O–Cu–N ≈ 90–120°) and torsion angles (e.g., pyridine ring planarity) should be analyzed using software like SHELX .
  • FT-IR/Raman spectroscopy : Identify carboxylate stretching vibrations (ν(COO⁻) ≈ 1600–1650 cm⁻¹) and pyridyl ring modes (ν(C=N) ≈ 1550–1580 cm⁻¹) to confirm ligand coordination .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What structural features distinguish this compound from related copper-pyrazine coordination polymers?

  • Methodological Answer : Key features include:

  • Ligand flexibility : The 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligand introduces conformational rigidity, favoring 1D chain or 2D layer topologies via π-stacking (interplanar distances ≈ 3.5–4.0 Å) .
  • Copper coordination : Unlike mononuclear Cu²⁺ complexes, this compound forms dinuclear Cu₂ nodes with µ₃-carboxylate bridges (Cu···Cu distances ≈ 2.8–3.1 Å) .

Advanced Research Questions

Q. How do magnetic interactions between copper(II) centers manifest in this compound?

  • Methodological Answer : Magnetic susceptibility measurements (2–300 K) and EPR spectroscopy reveal weak antiferromagnetic coupling (J ≈ −5 to −10 cm⁻¹) between Cu²⁺ ions. Fit data using the Bleaney-Bowers equation for dinuclear systems. Anisotropy (g∥ ≈ 2.2, g⊥ ≈ 2.1) suggests distorted octahedral geometry .

Q. What computational methods are suitable for modeling the electronic structure and supramolecular interactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps ≈ 3–4 eV) and charge transfer (e.g., ligand-to-metal) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding: 15–20% contribution; C–H···π: 10–12%) using CrystalExplorer .

Q. How can supramolecular interactions be exploited for catalytic or sensing applications?

  • Methodological Answer : The compound’s porous framework (pore size ≈ 6–8 Å) and Lewis-acidic Cu²⁺ sites enable:

  • Catalysis : Test CO₂ cycloaddition with epoxides (80–100°C, 10 bar CO₂) using TBAB as a co-catalyst. Monitor conversion via GC-MS .
  • Sensing : Fluorescence quenching studies with nitroaromatics (e.g., picric acid) show Stern-Volmer constants (Ksv ≈ 10⁴ M⁻¹) due to electron-deficient analyte interactions .

Q. How should researchers address contradictions in reported crystal structures or property data?

  • Methodological Answer :

  • Validation : Cross-reference crystallographic data (e.g., CCDC entries) to identify packing differences (e.g., solvent inclusion altering unit cell parameters) .
  • Reproducibility : Replicate synthesis under inert atmospheres to prevent oxidation of Cu(I) impurities, which can skew magnetic data .

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